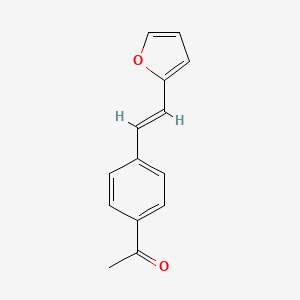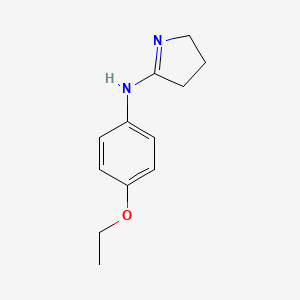
2-Bromophenethyl quinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromophenethyl quinoline-4-carboxylate: is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a bromophenethyl group attached to the quinoline ring, which is further functionalized with a carboxylate group. This unique structure imparts specific chemical and biological properties to the compound, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromophenethyl quinoline-4-carboxylate typically involves the following steps:
Formation of Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of Bromophenethyl Group: The bromophenethyl group can be introduced through a nucleophilic substitution reaction. This involves reacting a quinoline derivative with a bromophenethyl halide in the presence of a base such as potassium carbonate.
Carboxylation: The final step involves the introduction of the carboxylate group. This can be achieved through a carboxylation reaction using carbon dioxide or a carboxylating agent under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes. The use of continuous flow reactors, microwave-assisted synthesis, and green chemistry principles can enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the bromophenethyl group, converting it to a phenethyl group.
Substitution: The bromine atom in the bromophenethyl group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Phenethyl quinoline-4-carboxylate.
Substitution: Substituted quinoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 2-Bromophenethyl quinoline-4-carboxylate is used as a building block in organic synthesis
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties. It is used in the development of new therapeutic agents and as a probe in biological studies to understand cellular processes.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its derivatives are investigated for their efficacy in treating various diseases, including infections and cancer.
Industry: The compound finds applications in the development of agrochemicals and dyes. Its derivatives are used as intermediates in the synthesis of pesticides and colorants.
Mecanismo De Acción
The mechanism of action of 2-Bromophenethyl quinoline-4-carboxylate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. The bromophenethyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability. The carboxylate group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and modulating the protein’s activity.
Comparación Con Compuestos Similares
2-Phenethyl quinoline-4-carboxylate: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
2-Bromophenethyl quinoline-2-carboxylate: The carboxylate group is positioned differently, affecting the compound’s properties.
2-Bromophenethyl isoquinoline-4-carboxylate: Isoquinoline core instead of quinoline, leading to variations in biological activity.
Uniqueness: 2-Bromophenethyl quinoline-4-carboxylate is unique due to the specific positioning of the bromophenethyl and carboxylate groups on the quinoline ring. This configuration imparts distinct chemical reactivity and biological activity, making it a valuable compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C18H14BrNO2 |
|---|---|
Peso molecular |
356.2 g/mol |
Nombre IUPAC |
2-(2-bromophenyl)ethyl quinoline-4-carboxylate |
InChI |
InChI=1S/C18H14BrNO2/c19-16-7-3-1-5-13(16)10-12-22-18(21)15-9-11-20-17-8-4-2-6-14(15)17/h1-9,11H,10,12H2 |
Clave InChI |
SHFUCLVAEVFWEP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CCOC(=O)C2=CC=NC3=CC=CC=C23)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


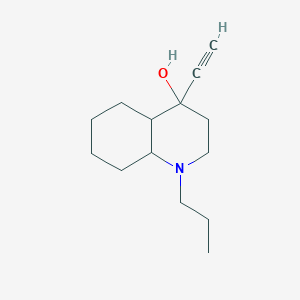

![4-(Benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one](/img/structure/B12883622.png)

![4-Bromo-2-methoxybenzo[d]oxazole](/img/structure/B12883633.png)

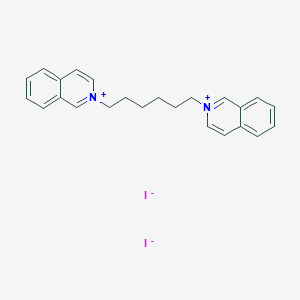

![[2-(1,2,4-triazol-4-ylcarbamoyl)phenyl] Acetate](/img/structure/B12883643.png)
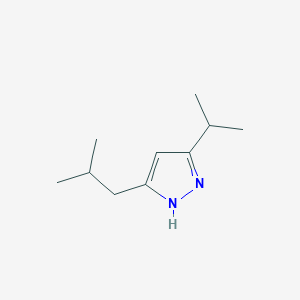
![2-(2,4-Dichlorophenyl)-2-hydroxy-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one](/img/structure/B12883647.png)
